(S)-piperazine-2-carboxamide (S)-piperazine-2-carboxamide (S)-piperazine-2-carboxamide is a piperazine-2-carboxamide having (S)-configuration. It is a conjugate base of a (S)-piperazin-4-ium-2-carboxamide(1+). It is an enantiomer of a (R)-piperazine-2-carboxamide.
Brand Name: Vulcanchem
CAS No.: 159572-93-7
VCID: VC20923308
InChI: InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m0/s1
SMILES: C1CNC(CN1)C(=O)N
Molecular Formula: C5H11N3O
Molecular Weight: 129.16 g/mol

(S)-piperazine-2-carboxamide

CAS No.: 159572-93-7

Cat. No.: VC20923308

Molecular Formula: C5H11N3O

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-piperazine-2-carboxamide - 159572-93-7

Specification

Description (S)-piperazine-2-carboxamide is a piperazine-2-carboxamide having (S)-configuration. It is a conjugate base of a (S)-piperazin-4-ium-2-carboxamide(1+). It is an enantiomer of a (R)-piperazine-2-carboxamide.
CAS No. 159572-93-7
Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
IUPAC Name (2S)-piperazine-2-carboxamide
Standard InChI InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m0/s1
Standard InChI Key BRYCUMKDWMEGMK-BYPYZUCNSA-N
Isomeric SMILES C1CN[C@@H](CN1)C(=O)N
SMILES C1CNC(CN1)C(=O)N
Canonical SMILES C1CNC(CN1)C(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator